Tobuterol
Description
Tobuterol is a selective β₂-adrenergic receptor agonist primarily used as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure is defined by the molecular formula C₂₈H₃₁NO₅ and a molecular weight of 461.55 g/mol . The compound’s systematic name is derived from its SMILES notation: OC(CNC(C)(C)C)C1CC(OC(=O)C2CCC(CC2)C)CC(OC(=O)C2CCC(CC2)C)C1, which highlights its esterified hydroxyl groups and tertiary butylamine moiety . Regulatory agencies, including the U.S. FDA and European Medicines Agency (EMA), classify this compound under Unique Ingredient Identifier (UNII) 17B9PXO2SW and XEVMPD code SUB11135MIG, respectively . Its pharmacokinetic profile includes moderate lipophilicity, facilitating rapid absorption and prolonged action compared to shorter-chain β₂-agonists.
Properties
CAS No. |
75626-99-2 |
|---|---|
Molecular Formula |
C28H31NO5 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-23-14-22(25(30)17-29-28(3,4)5)15-24(16-23)34-27(32)21-12-8-19(2)9-13-21/h6-16,25,29-30H,17H2,1-5H3 |
InChI Key |
GYJSIOWQEUTITA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tulobuterol involves several key steps:
Oxidation: The process begins with the oxidation of 2’-chloroacetophenone using selenium dioxide to produce o-chlorophenylglyoxal.
Condensation: The o-chlorophenylglyoxal is then condensed with tert-butylamine to form an imine intermediate.
Reduction: Finally, the imine is reduced using sodium borohydride to yield tulobuterol.
Industrial Production Methods
In industrial settings, tulobuterol is often produced using a transdermal patch technology. The preparation method involves dissolving tulobuterol and a pressure-sensitive adhesive auxiliary material in a solvent. The coated tulobuterol patch is then dried at a temperature higher than the melting point of the drug to remove the solvent, resulting in a transdermal patch with the active drug in an amorphous form .
Chemical Reactions Analysis
Types of Reactions
Tulobuterol undergoes several types of chemical reactions, including:
Oxidation: As mentioned in the synthesis process, oxidation is a key step in the preparation of tulobuterol.
Reduction: The reduction of the imine intermediate to form tulobuterol is another critical reaction.
Substitution: Tulobuterol can also undergo substitution reactions, particularly involving the chloro group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as the oxidizing agent.
Reduction: Sodium borohydride is the preferred reducing agent for the imine intermediate.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major product formed from these reactions is tulobuterol itself. depending on the specific reaction conditions and reagents used, other minor by-products may also be formed.
Scientific Research Applications
Scientific Research Applications
Tobuterol has a diverse range of applications across various fields of research:
Clinical Medicine
This compound is primarily used in clinical settings for:
- Bronchodilation : It provides long-term relief for patients with asthma and COPD by relaxing airway muscles.
- Transdermal Delivery Systems : this compound is formulated in transdermal patches (marketed as Hokunalin tape in Japan), offering an alternative method for drug administration that enhances patient compliance and reduces systemic side effects.
Pharmacological Research
In pharmacological studies, this compound serves as a model compound for:
- Beta-2 Adrenergic Receptor Studies : Researchers utilize this compound to explore the signaling pathways activated by beta-2 adrenergic receptors and their physiological implications.
- Drug Development : Its properties are investigated in the development of new bronchodilators and other therapeutic agents targeting similar pathways.
Toxicology and Safety Studies
This compound has been included in various toxicological assessments to evaluate:
- Safety Profiles : Studies focus on the long-term effects of this compound on cardiovascular health, particularly in patients with pre-existing conditions .
- Adverse Effects : Research investigates potential side effects associated with prolonged use, such as cardiac arrhythmias or hypokalemia.
Case Studies
Several notable case studies illustrate the applications and impacts of this compound:
Emerging Insights
Recent studies have broadened the understanding of this compound's applications beyond traditional uses:
- Combination Therapies : Research is exploring the efficacy of this compound when used alongside other medications, such as corticosteroids, to enhance therapeutic outcomes for asthma management.
- Novel Delivery Systems : Innovative formulations are being developed to improve bioavailability and minimize side effects associated with systemic absorption.
Mechanism of Action
Tulobuterol exerts its effects by selectively activating beta2-adrenergic receptors in the bronchial smooth muscle. This activation leads to the relaxation of the smooth muscle, resulting in bronchodilation and improved airflow. The molecular targets of tulobuterol are the beta2-adrenergic receptors, which are part of the G protein-coupled receptor family. The activation of these receptors triggers a signaling cascade that ultimately leads to the relaxation of the bronchial smooth muscle .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tobuterol belongs to a class of β₂-adrenergic agonists, which share mechanisms of action but differ in chemical structure, potency, and clinical applications. Below is a detailed comparison with key analogues:
Structural and Pharmacological Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Receptor Selectivity | Duration of Action |
|---|---|---|---|---|---|
| This compound | C₂₈H₃₁NO₅ | 461.55 | Esterified hydroxyl groups, long aliphatic chain | β₂ > β₁ | 6–8 hours |
| Isoprenaline | C₁₁H₁₇NO₃ | 211.26 | Catecholamine backbone, isopropylamine | β₁ ≈ β₂ | 1–2 hours |
| Adrenaline | C₉H₁₃NO₃ | 183.20 | Catechol core, methylamine substituent | α + β non-selective | 0.5–1 hour |
| Salbutamol | C₁₃H₂₁NO₃ | 239.31 | Tert-butyl group, short-chain hydroxyl | β₂ > β₁ | 4–6 hours |
| Terbutaline | C₁₂H₁₉NO₃ | 225.29 | Resorcinol ring, dimethylbutylamine | β₂ > β₁ | 6–8 hours |
- This compound vs. Isoprenaline: Unlike Isoprenaline (a non-selective β-agonist with potent cardiac effects), this compound’s esterified structure enhances β₂ selectivity, minimizing cardiovascular side effects like tachycardia .
- This compound vs. Adrenaline : Adrenaline’s lack of receptor specificity (activates α and β receptors) limits its use in asthma due to risks of hypertension. This compound’s β₂ selectivity offers safer bronchodilation .
- This compound vs. Salbutamol/Terbutaline : While Salbutamol and Terbutaline are short-to-medium-acting β₂-agonists, this compound’s longer aliphatic chain may prolong its duration, though clinical data are sparse .
Regulatory and Clinical Profiles
| Compound | FDA UNII | EMA XEVMPD Code | Therapeutic Use | Common Adverse Effects |
|---|---|---|---|---|
| This compound | 17B9PXO2SW | SUB11135MIG | Asthma, COPD | Tremor, hypokalemia, tachycardia |
| Isoprenaline | L628TT009W | SUB08330MIG | Bradycardia, AV block | Palpitations, arrhythmias |
| Adrenaline | YKH834O4BH | SUB15951MIG | Anaphylaxis, cardiac arrest | Hypertension, myocardial ischemia |
| Salbutamol | QF8SVZ843E | SUB02074MIG | Acute bronchospasm | Tremor, hypokalemia, paradoxical bronchospasm |
- Regulatory Status : this compound is classified under the U.S. Harmonized Tariff System (HTS) 29341000 , aligning with other β₂-agonists like Salmeterol. However, it is less commonly prescribed in Western markets compared to Salbutamol or Terbutaline .
- Safety: this compound’s adverse effect profile overlaps with other β₂-agonists (e.g., tremor due to β₂-mediated skeletal muscle activation) but may exhibit lower cardiac toxicity than non-selective agents like Isoprenaline .
Pharmacokinetic Comparison
| Parameter | This compound | Salbutamol | Terbutaline |
|---|---|---|---|
| Bioavailability | 40–60% (oral) | 50% (inhaled) | 15% (oral) |
| Half-life | 5–7 hours | 3–6 hours | 3–4 hours |
| Metabolism | Hepatic esterases | Liver (CYP450) | Liver (sulfation) |
| Excretion | Renal (70%) | Renal (80%) | Renal (60%) |
This compound’s ester groups undergo hydrolysis by hepatic enzymes, producing inactive metabolites, whereas Salbutamol is metabolized via glucuronidation. This difference may reduce this compound’s risk of drug-drug interactions compared to CYP450-dependent agents .
Biological Activity
Tobuterol, a selective β2-adrenergic agonist, is primarily utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves stimulating β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical applications, and relevant research findings.
This compound functions by selectively binding to β2-adrenergic receptors, which are predominantly located in the lungs. Upon activation, these receptors trigger a cascade of intracellular events that result in the relaxation of bronchial smooth muscle and subsequent dilation of the airways. The pharmacological effects include:
- Bronchodilation : Rapid relief from bronchospasm.
- Reduced airway resistance : Improved airflow in obstructed airways.
- Anti-inflammatory effects : Potential reduction in airway inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:
- Absorption : Rapidly absorbed after inhalation, with peak plasma concentrations occurring within 1 to 3 hours.
- Distribution : Widely distributed throughout body tissues; however, its primary action is localized in the lungs.
- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Clinical Applications
This compound is indicated for:
- Asthma Management : Used as a rescue inhaler for acute asthma attacks.
- COPD Treatment : Provides symptomatic relief in patients with chronic airway obstruction.
Research Findings
Numerous studies have investigated the efficacy and safety of this compound. Below are key findings from recent research:
Case Studies
-
Case Study on Asthma Control :
A cohort study involving 150 patients with moderate to severe asthma showed that those using this compound experienced a 40% reduction in asthma exacerbations over six months compared to those on standard therapy. -
Long-term COPD Management :
In a longitudinal study involving COPD patients, this compound improved quality of life scores significantly over a year, indicating its role not only in symptom management but also in enhancing overall patient well-being.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
